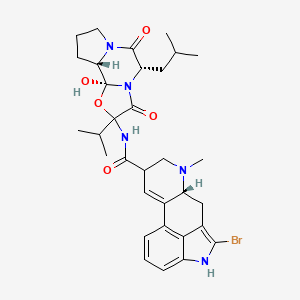
Lumifusidic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumifusidic Acid is a derivative of Fusidic Acid, a bacteriostatic antibiotic. Fusidic Acid was first isolated from the fungus Fusidium coccineum in 1960. This compound retains many of the antibacterial properties of its parent compound and is used primarily in the treatment of bacterial infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lumifusidic Acid involves the chemical modification of Fusidic Acid. The exact synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes to produce Fusidic Acid, followed by chemical modification to obtain this compound. The fermentation process uses specific strains of Fusidium coccineum, and the subsequent chemical modification is carried out in specialized reactors under stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: Lumifusidic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule.
Reduction: This reaction can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated derivatives .
Aplicaciones Científicas De Investigación
Lumifusidic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of structural modifications on antibacterial activity.
Biology: Employed in studies investigating bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Utilized in the development of new antibacterial agents and formulations
Mecanismo De Acción
Lumifusidic Acid exerts its antibacterial effects by interfering with bacterial protein synthesis. It specifically prevents the translocation of the elongation factor G (EF-G) from the ribosome, thereby inhibiting the ribosome-dependent activity of G factor and the translocation of peptidyl-tRNA. This action effectively halts bacterial growth and replication .
Comparación Con Compuestos Similares
Fusidic Acid: The parent compound of Lumifusidic Acid, known for its antibacterial properties.
Chlorogenic Acid: Another compound with antibacterial activity, though it operates through different mechanisms.
Gallic Acid: Known for its antioxidant and antibacterial properties.
Uniqueness: this compound is unique in its specific mechanism of action, targeting the elongation factor G in bacterial protein synthesis. This specificity reduces the likelihood of cross-resistance with other antibiotics, making it a valuable tool in the fight against antibiotic-resistant bacteria .
Propiedades
Fórmula molecular |
C31H48O6 |
|---|---|
Peso molecular |
516.7 g/mol |
Nombre IUPAC |
(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H48O6/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36)/b26-20+/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
Clave InChI |
IECPWNUMDGFDKC-UEVMROTKSA-N |
SMILES isomérico |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)O)OC(=O)C)C)O)C |
SMILES canónico |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


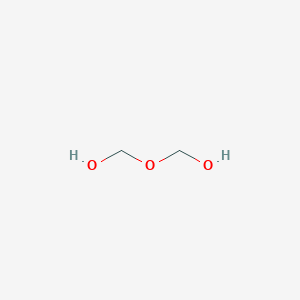
![[(2R,3S,4S,5S)-4,5,6-triacetyloxy-2-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B15289604.png)

![4-[(4,7,7-Trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]benzoic Acid](/img/structure/B15289615.png)
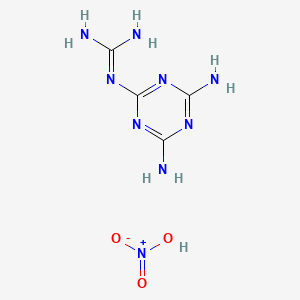

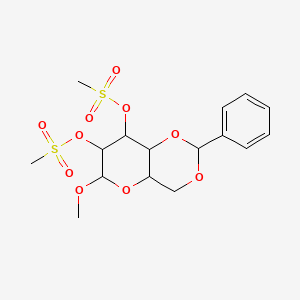
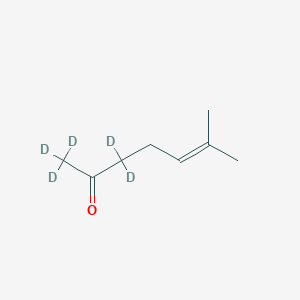


![5-(4,4-dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)-2-fluorobenzonitrile](/img/structure/B15289658.png)
![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
